molecular formula C13H22N4O B6632546 (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide

(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide

Cat. No. B6632546
M. Wt: 250.34 g/mol
InChI Key: SLOFGRZUTPQKLP-GFCCVEGCSA-N
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Description

(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ((2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide in lab experiments is its potent pharmacological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for the study of ((2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, particularly cancer and inflammation. Another direction is to elucidate its mechanism of action and identify its molecular targets. Furthermore, future studies could focus on improving its pharmacokinetic properties and developing more potent analogs with improved efficacy and selectivity.

Synthesis Methods

The synthesis of ((2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide involves the reaction of piperidine-2-carboxylic acid with 3-(5-methyl-1H-pyrazol-4-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

((2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have potent antiproliferative and anti-inflammatory activities in vitro and in vivo.

properties

IUPAC Name

(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10-11(9-16-17-10)5-4-8-15-13(18)12-6-2-3-7-14-12/h9,12,14H,2-8H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOFGRZUTPQKLP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)CCCNC(=O)[C@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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